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Compound of Interest

Compound Name: (S)-1-Boc-3-isobutyl-piperazine

Cat. No.: B1343948

(S)-1-Boc-3-isobutyl-piperazine: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and analytical data for (S)-1-Boc-3-isobutyl-piperazine, a chiral building block valuable in
pharmaceutical and medicinal chemistry. Due to the limited availability of specific experimental
data for this compound, information from closely related analogs, such as (S)-1-Boc-3-
methylpiperazine and 1-Boc-piperazine, is included to provide a representative profile.

Chemical Properties

(S)-1-Boc-3-isobutyl-piperazine, also known as (S)-tert-butyl 3-isobutylpiperazine-1-
carboxylate, is a monosubstituted piperazine derivative. The presence of the tert-
butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective
functionalization of the second nitrogen, making it a versatile intermediate in the synthesis of
complex molecules. The isobutyl substituent at the chiral center introduces steric bulk and
lipophilicity, which can be crucial for modulating the pharmacological properties of target
compounds.

Physicochemical Properties
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Specific experimental data for (S)-1-Boc-3-isobutyl-piperazine is not widely available in the

public domain. The following table summarizes its known and calculated properties, along with

experimental data for structurally related compounds to provide a comparative context.

(S)-1-Boc-3- (S)-1-Boc-3- (S)-1-Boc-3- o
-B0C-
Property isobutyl- butyl- methylpiperazi . .
. . ) ) piperazine
piperazine piperazine he
tert-butyl (3S)-3- (S)-tert-Butyl 3- tert-butyl (3S)-3- tert-butyl
IUPAC Name isobutylpiperazin  butylpiperazine- methylpiperazine  piperazine-1-
e-1-carboxylate 1-carboxylate[1] -1-carboxylate carboxylate[2]
CAS Number Not available 928025-60-9[1] 147081-29-6 57260-71-6[2]
Molecular
C13H26N202[3][4] Ci3H26N202[1] C10H20N202 CoH18N202[2]
Formula
) 242.36 g/mol [3]
Molecular Weight ] 242.36 g/mol [1] 200.28 g/mol 186.25 g/mol [2]
] ] Data not Data not 42.0t0 46.0
Melting Point ] ) 44-48 °C
available available °C[5]
. ) Data not Data not Data not 124-126 °C (2
Boiling Point ) ) ]
available available available mmHg)
White to Light ) )
Data not Data not White crystalline
Appearance ) ) yellow powder to )
available available solid
lumpl[5]
-15.0 t0 -19.0
_ _ Data not Data not _
Optical Rotation ] ) deg (c=1, Not applicable
available available )
dioxane)[5]
Topological Polar
polod 41.57 A2 41.57 A2 41.6 A2 41.6 A2
Surface Area
(Calculated) (Calculated)[1] (Calculated)[6] (Calculated)[2]
(TPSA)
Data not 2.38 (Calculated) 0.9 (Calculated) 0.5 (Calculated)
logP (Calculated) )
available [1] [6] [2]
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Spectroscopic Data

Detailed spectroscopic data for (S)-1-Boc-3-isobutyl-piperazine is not readily available. Below
is a summary of expected spectral characteristics based on its structure and data from
analogous compounds.

Expected Features for (S)-1-Boc-3-isobutyl-
Spectroscopy piperazine

Signals corresponding to the Boc group protons
(~1.4 ppm, singlet, 9H), isobutyl group protons
(doublet, multiplet, and doublet of doublets), and
1H NMR piperazine ring protons (complex multiplets in
the range of 2.5-4.0 ppm). The chiral center will
lead to diastereotopic protons on the piperazine

ring.

Resonances for the Boc carbonyl carbon (~155

ppm), the quaternary carbon of the Boc group
13C NMR (~80 ppm), the methyl carbons of the Boc group

(~28 ppm), and carbons of the isobutyl group

and the piperazine ring.

Characteristic absorption bands for the N-H

stretch of the secondary amine (~3300 cm™1),
IR (Infrared) C-H stretches of the alkyl groups (~2850-2950

cm~1), and a strong C=0 stretch from the Boc

carbamate group (~1690 cm~1).

The molecular ion peak (M+) would be expected
M Spect try (MS) at m/z 242.36. Common fragments would
ass Spectrometr
P y include the loss of the Boc group (M-100) and

the tert-butyl group (M-57).

Experimental Protocols

While a specific protocol for the synthesis of (S)-1-Boc-3-isobutyl-piperazine is not detailed in
the literature, a general and robust method involves the selective N-Boc protection of the
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corresponding (S)-2-isobutylpiperazine precursor. The following is a generalized experimental
protocol based on methods for similar compounds.

General Synthesis of (S)-1-Boc-3-isobutyl-piperazine

Objective: To synthesize (S)-1-Boc-3-isobutyl-piperazine via selective N-protection of (S)-2-
isobutylpiperazine.

Materials:

e (S)-2-isobutylpiperazine

o Di-tert-butyl dicarbonate ((Boc)z20)

e Dichloromethane (DCM) or Tetrahydrofuran (THF)

e Triethylamine (TEA) or Sodium bicarbonate (NaHCOs)

o Deionized water

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Procedure:

 Dissolution: Dissolve (S)-2-isobutylpiperazine (1.0 eq) in a suitable solvent such as DCM or
THF in a round-bottom flask.

o Base Addition: Add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium
bicarbonate to the reaction mixture.

e Boc Anhydride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of
di-tert-butyl dicarbonate (1.0-1.1 eq) in the same solvent to the cooled reaction mixture with

stirring.

o Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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e Quenching and Extraction: Once the reaction is complete, quench the reaction by adding
deionized water. If DCM was used as the solvent, separate the organic layer. If THF was
used, add an extraction solvent like ethyl acetate. Wash the organic layer sequentially with
water and brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOa or NazSOa4, filter,
and concentrate the solvent under reduced pressure to obtain the crude product.

« Purification: Purify the crude product by flash column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (S)-1-Boc-
3-isobutyl-piperazine.

Visualizations
Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of (S)-1-
Boc-3-isobutyl-piperazine.
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General Synthetic Workflow
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Structural Relationship of Boc-Protected Piperazines

This diagram illustrates the core structure of 1-Boc-piperazine and how substitutions at the C3
position, such as with an isobutyl group, create chiral derivatives.

Chiral Derivatives
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Structural Relationship Diagram

Safety and Handling

Safety information for (S)-1-Boc-3-isobutyl-piperazine is not specifically available. However,
based on the safety data for similar Boc-protected piperazines, the following precautions
should be taken:

» Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

e Precautionary Statements:

[¢]

Wear protective gloves, eye protection, and face protection.

[¢]

Use only in a well-ventilated area.

o

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

o

Wash skin thoroughly after handling.
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o First Aid:
o If on skin: Wash with plenty of water.

o If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing.

o If inhaled: Remove person to fresh air and keep comfortable for breathing.
o Storage: Store in a well-ventilated place. Keep the container tightly closed.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for specific
handling and safety information.

Applications in Drug Development

Piperazine derivatives are prevalent in medicinal chemistry due to their favorable
pharmacokinetic properties. The monosubstituted nature of (S)-1-Boc-3-isobutyl-piperazine
makes it a key intermediate in the synthesis of a wide range of biologically active molecules.
The chiral isobutyl group can play a significant role in establishing specific interactions with
biological targets, potentially leading to improved potency and selectivity of drug candidates.
This building block is particularly useful in the development of novel therapeutics targeting
various disease areas, including but not limited to central nervous system disorders, oncology,
and infectious diseases. The Boc protecting group can be easily removed under acidic
conditions, allowing for further elaboration of the piperazine core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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